8-(1-Piperidinyl)-5,6-isoquinolinedione
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Overview
Description
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is a heterocyclic compound that features a piperidine ring attached to an isoquinoline-5,6-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include controlled temperatures and the use of solvents like benzene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield piperidine-substituted isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of ERK and CDC2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further investigation in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262): Another piperidine-substituted quinoline derivative with potent anticancer activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: An alkaloid with a piperidine moiety, known for its antiproliferative effects.
Uniqueness
8-(PIPERIDIN-1-YL)ISOQUINOLINE-5,6-DIONE is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Properties
CAS No. |
63485-78-9 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
8-piperidin-1-ylisoquinoline-5,6-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-12(16-6-2-1-3-7-16)11-9-15-5-4-10(11)14(13)18/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
BRLFCXUNHMGMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)C(=O)C3=C2C=NC=C3 |
Origin of Product |
United States |
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